Cas no 915087-24-0 (2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide)

2-Fluoro-N-methyl-4-nitrobenzamide is a fluorinated aromatic compound featuring a nitro substituent and an N-methylamide functional group. Its molecular structure, characterized by the electron-withdrawing fluorine and nitro groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine atom enhances metabolic stability and bioavailability, while the nitro group offers reactivity for further functionalization. This compound is commonly utilized in cross-coupling reactions and as a precursor for heterocyclic frameworks. Its high purity and consistent performance make it suitable for research and industrial applications requiring precise chemical modifications. Proper handling is advised due to potential reactivity under specific conditions.
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide structure
915087-24-0 structure
Product name:2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
CAS No:915087-24-0
MF:C8H7FN2O3
MW:198.151185274124
MDL:MFCD09909407
CID:831261
PubChem ID:53440632

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-N-methyl-4-nitrobenzamide
    • N-Methyl-2-fluoro-4-nitrobenzamide
    • 2-fluoro-N-methyl-4-nitro-benzamide
    • 4-Amino-2-fluoro-N-methyl-benzamide
    • AB3779
    • Benzamide,2-fluoro-N-methyl-4-nitro
    • WT2055
    • Benzamide, 2-fluoro-N-methyl-4-nitro-
    • PubChem22934
    • CWGRZEVFBBAKCD-UHFFFAOYSA-N
    • BCP12300
    • 4-Nitro-2-fluoro-N-MethylbenzaMide
    • N-methyl-2-fluoro-4 -nitrobenzamide
    • 5374AC
    • Benzamide,2-fluoro-N-methyl-4-nitro-
    • SY039791
    • ST24040636
    • 2-Fluoro-N-methyl-4-nitrobenzamide (ACI)
    • 2-Fluoro-4-nitro-N-methylbenzamide
    • AKOS010267120
    • CS-M1521
    • SCHEMBL547498
    • AS-44734
    • 915087-24-0
    • AC-29970
    • DB-079057
    • DTXSID40702697
    • MFCD09909407
    • 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
    • MDL: MFCD09909407
    • Inchi: 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
    • InChI Key: CWGRZEVFBBAKCD-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC([N+](=O)[O-])=CC=1)NC

Computed Properties

  • Exact Mass: 198.04400
  • Monoisotopic Mass: 198.04407025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.358
  • Boiling Point: 337.1±32.0℃/760mmHg
  • PSA: 78.41000
  • LogP: 2.19150

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Security Information

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE419-1g
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
915087-24-0 95+%
1g
733.0CNY 2021-07-15
Ambeed
A490981-25g
2-Fluoro-N-methyl-4-nitrobenzamide
915087-24-0 95%
25g
$83.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057770-100mg
2-Fluoro-N-methyl-4-nitrobenzamide
915087-24-0 98%
100mg
¥319.00 2024-04-25
Chemenu
CM274844-5g
2-Fluoro-N-methyl-4-nitrobenzamide
915087-24-0 95%
5g
$439 2021-06-16
Chemenu
CM274844-1000g
2-Fluoro-N-methyl-4-nitrobenzamide
915087-24-0 95%
1000g
$923 2022-05-27
Apollo Scientific
PC903880-1g
2-Fluoro-N-methyl-4-nitrobenzamide
915087-24-0 98+%
1g
£15.00 2025-03-22
abcr
AB449286-1 g
2-Fluoro-N-methyl-4-nitrobenzamide; .
915087-24-0
1g
€68.80 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057770-250mg
2-Fluoro-N-methyl-4-nitrobenzamide
915087-24-0 98%
250mg
¥356.00 2024-04-25
ChemScence
CS-M1521-250mg
Benzamide, 2-fluoro-N-methyl-4-nitro-
915087-24-0
250mg
$41.0 2022-04-26
ChemScence
CS-M1521-5g
Benzamide, 2-fluoro-N-methyl-4-nitro-
915087-24-0
5g
$274.0 2022-04-26

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 4 h, rt
Reference
Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide
Pang, Xuehai ; Peng, Lingling; Chen, Yuanwei, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(9), 401-409

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 4 h, rt
Reference
Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles
Pang, Xuehai ; Wang, Yingwei; Chen, Yuanwei, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt; 4 h, reflux; reflux → 0 °C
1.2 1 h, basified, 0 °C; 0 °C → 25 °C
1.3 Reagents: Water ;  cooled
Reference
A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide
Xu, Defeng; Xu, Xing; Zhu, Zhiling, Journal of Chemical Research, 2013, 37(10), 615-616

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt; 12 h, rt
1.2 < 30 °C; neutralized
Reference
Synthesis of androgen receptor antagonists MDV3100
Song, Lijun; Wang, Yang; Lu, Xufang; Li, Zhiyu, Jingxi Huagong Zhongjianti, 2012, 42(1), 34-36

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  -5 °C; 1 h, -5 °C
1.2 1 h, -5 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; Ouk, Samedy; Yoo, Dongwon; Sawyers, Charles L.; Chen, Charlie; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Raw materials

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Preparation Products

Additional information on 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide

Professional Introduction to 2-Fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0)

2-Fluoro-N-methyl-4-nitrobenzamide, with the CAS number 915087-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrobenzamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both a fluoro and a nitro substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense study in the development of novel drug candidates.

The< strong>fluorogroup at the 2-position of the benzamide core is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. In contrast, the< strong>nitrogroup at the 4-position introduces a polar region that can interact favorably with biological targets, thereby modulating pharmacological activity. This combination of structural features makes< strong>2-fluoro-N-methyl-4-nitrobenzamidea promising scaffold for further derivatization and optimization.

In recent years, there has been a surge in research focused on nitroaromatic compounds due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The< strong>N-methylgroup in this compound not only contributes to its molecular weight but also influences its solubility and pharmacokinetic behavior. These factors are essential considerations when evaluating the compound's suitability for therapeutic use.

The< strong>CAS number 915087-24-0provides a unique identifier for this compound, facilitating its accurate documentation and retrieval in scientific literature and databases. This standardized nomenclature is crucial for ensuring consistency in research communications and regulatory submissions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of< strong>2-fluoro-N-methyl-4-nitrobenzamidewith greater precision. Molecular modeling studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a potential candidate for treating inflammatory diseases, cancer, and other disorders. These computational insights have guided experimental investigations aimed at validating these hypotheses.

The synthesis of< strong>2-fluoro-N-methyl-4-nitrobenzamiderequires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve the efficiency of its preparation. These innovations not only enhance the scalability of production but also minimize environmental impact.

In addition to its pharmaceutical applications,< strong>2-fluoro-N-methyl-4-nitrobenzamide

The growing interest in< strong>2-fluoro-N-methyl-4-nitrobenzamide

The development of novel analytical techniques has also contributed to a deeper understanding of< strong>2-fluoro-N-methyl-4-nitrobenzamide. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are among the methods commonly used to characterize its chemical structure and purity. These tools provide essential data for optimizing synthetic routes and assessing the quality of pharmaceutical formulations.

The role of< strong>CAS number 915087-24-02-fluoro-N-methyl-4-nitrobenzamide

In conclusion, 2-fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0)

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